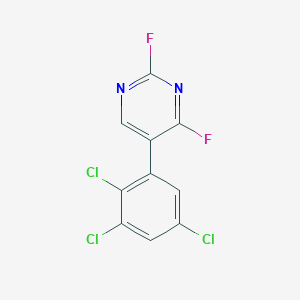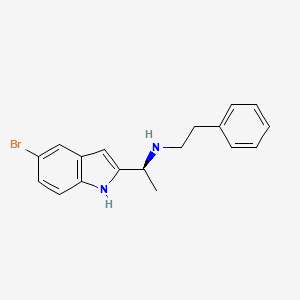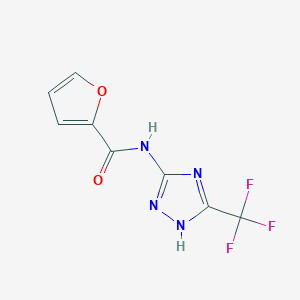
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of the 2,5-dimethylphenyl group and the hydroxyl group at the 3-position of the pyrrolidine ring makes this compound unique and potentially useful in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol can be achieved through several synthetic routes One common method involves the reaction of 2,5-dimethylbenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as a Grignard reagent or an organolithium compound, to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethylphenyl)-2-methylpyrrolidine: Lacks the hydroxyl group at the 3-position.
2,5-Dimethylphenylpyrrolidine: Lacks the methyl group at the 2-position of the pyrrolidine ring.
3-(2,5-Dimethylphenyl)pyrrolidine: Lacks the methyl group at the 2-position and the hydroxyl group at the 3-position.
Uniqueness
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol is unique due to the presence of both the 2,5-dimethylphenyl group and the hydroxyl group at the 3-position of the pyrrolidine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
3-(2,5-dimethylphenyl)-2-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-9-4-5-10(2)12(8-9)13(15)6-7-14-11(13)3/h4-5,8,11,14-15H,6-7H2,1-3H3 |
Clave InChI |
KSLRKTMWALYFIS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCN1)(C2=C(C=CC(=C2)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)

![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)








![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)

